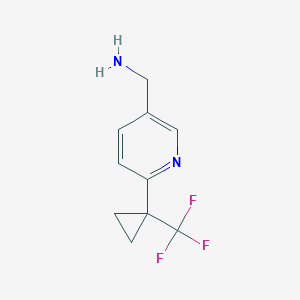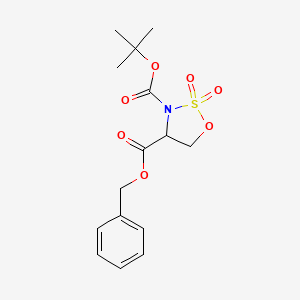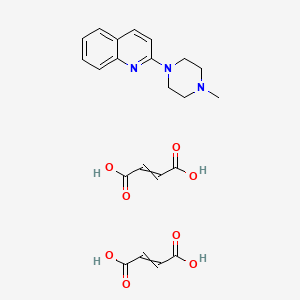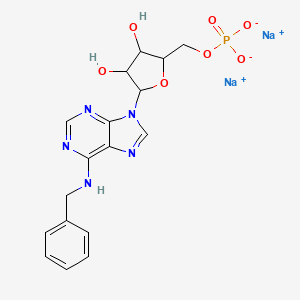
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine is a chemical compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The pyridine ring can participate in various binding interactions, while the methanamine group can form hydrogen bonds with target sites.
Comparación Con Compuestos Similares
Similar Compounds
- (6-(Trifluoromethyl)pyridin-3-yl)methanamine
- (1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropyl)methanamine
Uniqueness
The unique combination of the trifluoromethyl group, cyclopropyl ring, and pyridine ring in (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine distinguishes it from other similar compounds. This structural arrangement imparts specific chemical and physical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C10H11F3N2 |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
[6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(3-4-9)8-2-1-7(5-14)6-15-8/h1-2,6H,3-5,14H2 |
Clave InChI |
QBIBQNXMBFTOBU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NC=C(C=C2)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14799505.png)

![7-[3-(2-Amino-1-fluoro-ethylidene)-piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid](/img/structure/B14799509.png)



![4-{(E)-[(2,5-dimethylphenyl)imino]methyl}benzonitrile](/img/structure/B14799523.png)
![2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14799531.png)
![ethyl (E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoate](/img/structure/B14799540.png)
![3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14799546.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14799558.png)

![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)
